Fmoc-N-methyl-L-2-aminobutyric acid
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Overview
Description
Fmoc-N-methyl-L-2-aminobutyric acid is a derivative of the amino acid L-2-aminobutyric acid, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The Fmoc group can be introduced to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of Fmoc-N-methyl-L-2-aminobutyric acid is C19H19NO4, and its molecular weight is 325.4 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-N-methyl-L-2-aminobutyric acid is a colorless or slightly yellow crystalline powder . It has a molecular weight of 325.4 .Scientific Research Applications
Solvent-Controlled Self-Assembly
Fmoc-N-methyl-L-2-aminobutyric acid can be used in the solvent-controlled self-assembly of Fmoc protected aliphatic amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications . The resulting morphologies from self-assembly can be controlled through solvent variation .
Design of Micro/Nanostructures
Fmoc protected aliphatic single amino acids, including Fmoc-N-methyl-L-2-aminobutyric acid, can be used as novel scaffolds for the design of distinct micro/nanostructures . This is achieved through a bottom-up approach that can be tuned by control of the environmental parameters .
Fabrication of Biofunctional Hydrogel Materials
Fmoc-N-methyl-L-2-aminobutyric acid can be used in the fabrication of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Receptor Antagonist
Fmoc-N-methyl-L-2-aminobutyric acid acts as a receptor antagonist . This means it can bind to a receptor but does not activate it, effectively blocking it from being activated by other substances .
Chiral Reagent
Fmoc-N-methyl-L-2-aminobutyric acid can be used as a chiral reagent . Chiral reagents are used in chemistry to induce chirality in molecules, which is important in many biological systems .
Drug Intermediate
Fmoc-N-methyl-L-2-aminobutyric acid can be utilized as a drug intermediate . This means it can be used in the synthesis of more complex drug molecules .
Incorporation into Biologically Active Peptides
The incorporation of N-methyl amino acids like Fmoc-N-methyl-L-2-aminobutyric acid into biologically active peptides has been widely used to study conformation and biological activity . An N-methylated peptide amide bond often exhibits higher resistance to proteolysis and thus may result in improved oral activity and enhanced duration of action .
Determination of Substrate of Glutamyl Cysteine Acid Synthase
Fmoc-N-methyl-L-2-aminobutyric acid can be used in the determination of substrate of glutamyl cysteine acid synthase . This is an important enzyme involved in the synthesis of glutathione, a powerful antioxidant in the body .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLTUKBCCEZSD-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-L-2-aminobutyric acid |
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